![molecular formula C23H43BF3NO B2791650 Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide CAS No. 2514705-70-3](/img/structure/B2791650.png)
Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is a class of organic salts . It has a CAS Number of 2514705-70-3 and a molecular weight of 417.41 . The IUPAC name for this compound is tetrabutylammonium trifluoro (3-methoxyphenyl)borate .
Molecular Structure Analysis
The molecular formula of Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is C23H43BF3NO . The InChI code for this compound is 1S/C16H36N.C7H7BF3O/c1-5-9-13-17 (14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-3-6 (5-7)8 (9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 .Scientific Research Applications
Ionic Liquid Applications
Ionic liquids are fascinating solvents with unique properties. Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide is an example of an ionic liquid. Its applications include:
Catalysis: Ionic liquids serve as green solvents for catalytic reactions due to their low volatility, high thermal stability, and tunable properties. Researchers have explored their use in various catalytic processes, such as Suzuki coupling reactions and Heck reactions .
Electrochemistry: These ionic liquids find applications in electrochemical processes, including electrodeposition, electroplating, and energy storage devices. Their high ionic conductivity and wide electrochemical window make them suitable for battery electrolytes and supercapacitors .
Organic Synthesis
Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide plays a role in organic synthesis:
- Halide Exchange Reactions : The borate anion can undergo halide exchange reactions, enabling the transformation of organic halides. Researchers have used this property to synthesize various organic compounds .
Coordination Chemistry
The trifluoro(3-methoxyphenyl)borate anion participates in coordination chemistry:
- Metal Complexes : Researchers have prepared metal complexes by coordinating transition metals with the borate anion. These complexes exhibit interesting properties and may find applications in catalysis or materials science .
Supramolecular Chemistry
Supramolecular chemistry involves non-covalent interactions. Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide contributes to this field:
- Host-Guest Systems : The borate anion can act as a host in supramolecular assemblies. Researchers have explored its use in host-guest chemistry, including molecular recognition and encapsulation .
Analytical Chemistry
This compound has relevance in analytical methods:
- Ion Pairing Reagents : Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide serves as an ion pairing reagent in chromatography and mass spectrometry. It enhances the separation and detection of analytes .
Biological Applications
While less common, some studies have investigated the biological effects of ionic liquids. However, more research is needed in this area.
Safety and Hazards
properties
IUPAC Name |
tetrabutylazanium;trifluoro-(3-methoxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-3-6(5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEDPBXLNBHLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.